Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to its Mechanism of Action and Application in Proteomics
Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to its Mechanism of Action and Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent that has become an invaluable tool for the structural and functional analysis of proteins and protein complexes. Its unique properties, particularly the MS-cleavable sulfoxide bond, facilitate the unambiguous identification of cross-linked peptides, providing crucial distance constraints for modeling protein structures and mapping protein-protein interactions. This guide provides an in-depth overview of DSSO's mechanism of action, detailed experimental protocols, and the interpretation of resulting mass spectrometry data.
Core Mechanism of Action
The functionality of DSSO is rooted in its distinct chemical domains: two N-hydroxysuccinimide (NHS) esters and a central sulfoxide-containing spacer arm.
1. Amine-Reactive NHS Esters: The NHS esters are highly reactive towards primary amines (-NH2), which are predominantly found on the side chains of lysine residues and the N-termini of proteins. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond between the target protein and the DSSO molecule. This reaction is most efficient in a pH range of 7-9.[1][2]
2. MS-Cleavable Sulfoxide Linker: The central feature of DSSO is its sulfoxide-containing spacer arm. This bond is susceptible to cleavage under controlled collision-induced dissociation (CID) conditions within a mass spectrometer.[1][2][3] This fragmentation is predictable and occurs preferentially over the fragmentation of the peptide backbone.[4] This targeted cleavage is the cornerstone of the DSSO-based crosslinking workflow, as it simplifies the complex spectra generated from cross-linked peptides.
Upon fragmentation, the DSSO linker breaks at the C-S bonds flanking the sulfoxide group, generating characteristic "signature" ions. This cleavage results in the separation of the two cross-linked peptides in the gas phase, each carrying a distinct remnant of the DSSO linker.[3][5] These remnants, an alkene and a sulfenic acid modification, produce a characteristic doublet of peaks in the MS/MS spectrum with a defined mass difference, which is a key signature for identifying DSSO-cross-linked peptides.[6][7]
Quantitative Data Summary
The precise mass additions resulting from DSSO crosslinking and its subsequent cleavage are critical for data analysis. The following table summarizes these key quantitative values.
| Crosslink Type | Description | Mass Modification (Da) |
| Intact Inter-link | Two peptides covalently linked by one DSSO molecule. | 158.0038 |
| Intact Intra-link | Two residues within the same peptide linked by one DSSO molecule. | 158.0038 |
| Dead-end | One end of DSSO is reacted with a protein, while the other end is hydrolyzed. | 176.0143 |
| Alkene Remnant | Modification on one peptide after MS/MS cleavage. | 54.0106 |
| Sulfenic Acid Remnant | Modification on the other peptide after MS/MS cleavage. | 103.9932 |
| Unsaturated Thiol Remnant | Formed from the sulfenic acid remnant after a water loss. | 85.9826 |
Table 1: Mass Modifications of Disuccinimidyl Sulfoxide (DSSO)
Experimental Protocols
The successful application of DSSO requires careful consideration of experimental parameters. Below are detailed protocols for in vitro and in-cell crosslinking.
In Vitro Crosslinking of Purified Proteins
This protocol is suitable for studying the structure of purified protein complexes.
Materials:
-
Purified protein complex (1-10 µM) in an amine-free buffer (e.g., 20 mM HEPES, 100 mM sodium phosphate, pH 7.5)[1]
-
DSSO stock solution (50 mM in anhydrous DMSO)[1]
-
Quenching buffer (1 M Tris-HCl or 1 M ammonium bicarbonate, pH 8.0)[1]
-
Reaction tubes
Procedure:
-
Prepare the protein solution to a final concentration of 1-10 µM in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction.[1]
-
Freshly prepare the DSSO stock solution in anhydrous DMSO.
-
Add the DSSO stock solution to the protein solution to achieve a final molar excess of 20- to 300-fold of DSSO over the protein. The optimal ratio should be determined empirically.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.[1]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20 mM. Incubate for 15-30 minutes at room temperature.[1]
-
The cross-linked sample is now ready for downstream processing, such as SDS-PAGE analysis, proteolytic digestion, and mass spectrometry.
In-Cell Crosslinking
This protocol allows for the study of protein-protein interactions within their native cellular environment.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DSSO stock solution (50 mM in anhydrous DMSO)
-
Quenching buffer (1 M Tris-HCl or 1 M ammonium bicarbonate, pH 8.0)
-
Cell lysis buffer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS to a desired cell density.
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 10-30 minutes at room temperature or on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20 mM and incubate for 15 minutes.
-
Pellet the cells and wash with PBS to remove excess crosslinker.
-
Proceed with cell lysis and subsequent protein extraction and analysis.
Visualizing the Mechanism and Workflow
Chemical Structure and Reactivity of DSSO
Caption: Reaction of DSSO with primary amines on a protein.
General Experimental Workflow for DSSO Crosslinking
Caption: A typical DSSO crosslinking mass spectrometry workflow.
MS/MS Fragmentation of a DSSO Inter-linked Peptide
Caption: Fragmentation of a DSSO-cross-linked peptide in MS/MS.
Conclusion
Disuccinimidyl sulfoxide has emerged as a powerful reagent in the field of proteomics and structural biology. Its well-defined, amine-reactive chemistry, coupled with the unique MS-cleavable properties of its sulfoxide linker, provides a robust workflow for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The ability to generate characteristic signature ions upon CID simplifies data analysis and increases the confidence in the identification of cross-linked peptides. By following optimized experimental protocols, researchers can effectively leverage the capabilities of DSSO to gain deeper insights into the complex molecular machinery of the cell.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
